Vat Black 16

Description

Structure

3D Structure

Properties

IUPAC Name |

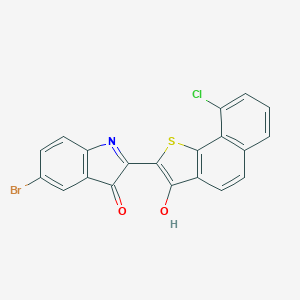

5-bromo-2-(9-chloro-3-hydroxybenzo[g][1]benzothiol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9BrClNO2S/c21-10-5-7-14-12(8-10)17(24)16(23-14)20-18(25)11-6-4-9-2-1-3-13(22)15(9)19(11)26-20/h1-8,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSWXNQFTKCPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C3=C(C=C2)C(=C(S3)C4=NC5=C(C4=O)C=C(C=C5)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063135 | |

| Record name | 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-67-0, 1328-19-4 | |

| Record name | 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho(1,2-b)thien-2(3H)-ylidene)-1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Vat Black 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Vat Black 16: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, also known by its Colour Index name C.I. 59855, is a vat dye belonging to the violanthrone class of colorants.[1][2] Vat dyes are characterized by their water insolubility in their pigmentary form and their application to substrates, primarily cellulosic fibers, in a reduced, soluble leuco form. Subsequent oxidation within the fiber regenerates the insoluble dye, leading to excellent fastness properties.[3] this compound is valued for its deep black shade and high resistance to washing and light, making it suitable for dyeing cotton, vinylon, and viscose fibers and fabrics.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this compound.

Chemical Structure and Identification

This compound is a complex organic molecule derived from violanthrone (also known as dibenzanthrone).[5] The core structure is a large polycyclic aromatic hydrocarbon. The specific structure of this compound is a derivative of violanthrone, though the exact substitution pattern is not consistently detailed in publicly available literature. However, its synthesis from violanthrone using hydroxylamine suggests the introduction of amino or related nitrogen-containing functional groups.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| C.I. Name | C.I. 59855[2] |

| CAS Number | 1328-19-4[2] |

| Molecular Formula | C₃₄H₁₈N₂O₂[2] |

| Molecular Weight | 486.52 g/mol [2] |

| Synonyms | Direct Black SNA, Vat Grey 3B, Akavat Black SNA, Grey 3B[6] |

Physicochemical Properties

This compound is a black powder with a metallic luster. It is insoluble in water and common organic solvents such as xylene. Its solubility characteristics and behavior in acidic and alkaline reducing conditions are crucial for its application in dyeing.

Table 2: Physical and Chemical Properties of this compound

| Property | Description |

| Physical State | Black powder with a metallic luster |

| Solubility | Insoluble in water and xylene; slightly soluble in pyridine (exhibiting a blue, brown-light red fluorescence) |

| Behavior in Concentrated Sulfuric Acid | Dissolves to form a dark purple solution |

| Alkaline Reduction (Leuco form) | Forms a red-light blue solution |

| Acidic Reduction (Leuco form) | Forms a red-light brown solution |

Fastness Properties

Vat dyes are renowned for their excellent fastness properties, and this compound is no exception. These properties are critical for the longevity of the color on textile materials.

Table 3: Fastness Properties of this compound on Cotton

| Fastness Test | Rating (ISO standards) |

| Light Fastness (Xenon arc) | 6-7[6] |

| Washing Fastness | 4-5[3] |

| Rubbing Fastness (Crocking) | Moderate[4] |

| Chlorine Bleach Fastness | Good[7] |

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the violanthrone precursor followed by its reaction to form the final dye.

Synthesis of Violanthrone (Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione)

The precursor to this compound is violanthrone, which is synthesized from benzanthrone.[5]

Experimental Protocol: Synthesis of Violanthrone from Benzanthrone

This protocol is a general representation based on established chemical principles for the dimerization of benzanthrone.[5]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, a mixture of benzanthrone, potassium hydroxide, and a high-boiling point solvent (e.g., nitrobenzene or trichlorobenzene) is prepared.

-

Dimerization Reaction: The mixture is heated to a high temperature (typically in the range of 200-250 °C) with stirring. The strong alkaline conditions and high temperature promote the oxidative coupling of two benzanthrone molecules to form the violanthrone structure.

-

Isolation of Violanthrone: After the reaction is complete, the mixture is cooled, and the solvent is removed, often by steam distillation. The solid violanthrone is then isolated by filtration.

-

Purification: The crude violanthrone is purified by washing with hot water and organic solvents to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a high-boiling point solvent or by vatting and re-oxidation.

Synthesis of this compound from Violanthrone

The final step in the synthesis of this compound is the reaction of violanthrone with hydroxylamine in concentrated sulfuric acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general manufacturing method and details from analogous syntheses.[1]

-

Dissolution of Violanthrone: In a glass-lined reactor, violanthrone is slowly added to concentrated sulfuric acid (98%) with stirring, ensuring the temperature is controlled.

-

Reaction with Hydroxylamine: Hydroxylamine sulfate is then added to the solution. The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and held for a defined period to allow for the reaction to complete.

-

Precipitation of the Dye: The reaction mixture is then carefully quenched by adding it to a large volume of cold water. This causes the insoluble this compound to precipitate out of the solution.

-

Isolation and Purification: The precipitated dye is collected by filtration and washed thoroughly with water until the filtrate is neutral to remove residual acid. The filter cake is then dried to yield the final product.

Application in Dyeing

This compound is primarily used for dyeing cellulosic fibers such as cotton. The dyeing process involves four main stages: vatting, dyeing, oxidation, and soaping.

Experimental Protocol: Dyeing of Cotton with this compound

This is a general procedure for the exhaust dyeing of cotton with vat dyes, which can be adapted for this compound.[8][9]

-

Vatting (Reduction):

-

The dye bath is prepared with water, a wetting agent, and a sequestering agent.

-

This compound is pasted with a small amount of water and added to the dye bath.

-

The temperature is raised to 50-60 °C.

-

Sodium hydroxide (caustic soda) and sodium hydrosulfite (a reducing agent) are added to the dye bath.

-

The mixture is held at this temperature for 15-20 minutes to allow for the complete reduction of the insoluble dye to its soluble leuco form. The color of the dye bath will change, indicating the formation of the leuco-vat.

-

-

Dyeing:

-

The pre-wetted cotton material is introduced into the dye bath.

-

The temperature is maintained at 50-60 °C for 45-60 minutes.

-

An electrolyte, such as sodium chloride or sodium sulfate, may be added in portions to promote the exhaustion of the dye onto the fiber.

-

-

Oxidation:

-

After dyeing, the material is removed from the dye bath, squeezed to remove excess liquor, and exposed to air.

-

For a more controlled and complete oxidation, the material is treated in a separate bath containing an oxidizing agent, such as hydrogen peroxide or sodium perborate, at a temperature of 50-60 °C for 10-15 minutes. This converts the soluble leuco form of the dye back to its original insoluble pigment form inside the cotton fibers.

-

-

Soaping (After-treatment):

-

To improve fastness properties and remove any loosely adhering dye particles, the dyed material is subjected to a soaping treatment.

-

This is carried out in a bath containing a detergent at a temperature near boiling (95-100 °C) for 15-20 minutes.

-

The material is then thoroughly rinsed with hot and cold water and dried.

-

Analytical Characterization

The characterization of this compound can be performed using various analytical techniques to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis of this compound. A suitable mobile phase, often a mixture of organic solvents, is used to separate the dye on a silica gel plate. The resulting chromatogram can be used to assess the purity of the dye.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative method for the analysis of this compound. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with additives) can be employed. Detection is typically carried out using a UV-Vis or diode-array detector.[11]

-

Spectroscopy:

-

UV-Visible Spectroscopy: In a suitable solvent such as concentrated sulfuric acid, this compound is expected to show broad absorption across the visible spectrum, which is characteristic of a black dye.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the functional groups present in its structure, such as C=O (quinone) stretching, C=C (aromatic) stretching, and C-H bending vibrations.[12]

-

Conclusion

This compound is a commercially important vat dye with a complex polycyclic aromatic structure based on violanthrone. Its application in the dyeing of cellulosic fibers relies on the principle of reversible reduction and oxidation, which imparts excellent fastness properties to the dyed materials. The synthesis of this compound involves the chemical modification of violanthrone, and its application in dyeing follows a well-established multi-step process. The analytical characterization of this dye can be performed using a combination of chromatographic and spectroscopic techniques to ensure its quality and purity. This in-depth guide provides a foundational understanding of the chemical and technical aspects of this compound for professionals in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chromadyes.com [chromadyes.com]

- 3. polarisorganics.com [polarisorganics.com]

- 4. colorkem.com [colorkem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound|CAS NO.1328-19-4 [chinainterdyes.com]

- 7. irug.org [irug.org]

- 8. benchchem.com [benchchem.com]

- 9. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sdc.org.uk [sdc.org.uk]

- 11. staff-old.najah.edu [staff-old.najah.edu]

- 12. benchchem.com [benchchem.com]

Unraveling the Identity of C.I. 59855: A Case of Mistaken Identity

Initial investigations to procure the CAS number and molecular formula for the compound designated as C.I. 59855 have revealed that this identifier does not correspond to a recognized substance within standard chemical databases. Extensive searches have failed to yield any compound associated with this specific Colour Index number, suggesting a potential error in the designation.

While the query for C.I. 59855 did not directly lead to a specific compound, our search algorithms cross-referenced similar numerical sequences and related chemical classifications. This process highlighted a compound with a similar, but distinct, Colour Index number: C.I. 59105 , also known as Vat Orange 1 . For the benefit of researchers and scientists who may have encountered a similar discrepancy, we provide the verified chemical identifiers for this alternative compound.

Chemical Identification of Vat Orange 1 (C.I. 59105)

For professionals in drug development and chemical research, precise identification is paramount. The key identifiers for Vat Orange 1 are summarized below.

| Identifier | Value |

| CAS Number | 1324-11-4[1] |

| Molecular Formula | C₂₄H₁₀Br₂O₂ |

It is crucial to note that a separate CAS number, 59855-05-9, was also identified during the search process. However, this corresponds to 4-(5-Pentyl-2-pyrimidinyl)benzonitrile , a compound with a distinctly different structure and classification, and is not associated with any Colour Index number found in our investigation.

A Note on Chemical Abstract Service (CAS) Numbers and Colour Index (C.I.) Numbers

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, facilitating unambiguous identification in literature and databases. Similarly, the Colour Index International provides a standardized system for classifying and identifying dyes and pigments. The absence of C.I. 59855 from these comprehensive databases strongly indicates that it is not a valid identifier.

Researchers encountering this number are advised to verify the accuracy of the C.I. number from its original source. It is possible that the number is a typographical error or an internal, non-standard identifier. In such cases, cross-referencing with other known properties of the substance, such as its common name, chemical structure, or spectroscopic data, will be essential for accurate identification.

Due to the inability to identify a specific compound corresponding to C.I. 59855, the creation of an in-depth technical guide with experimental protocols and signaling pathway diagrams as requested is not feasible at this time. We recommend that researchers and scientists first confirm the correct identifier for the substance of interest before proceeding with further investigation.

References

An In-depth Technical Guide to the Synthesis of Vat Black 16 from Violanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Vat Black 16, a significant vat dye derived from violanthrone. The document details the chemical pathway, experimental protocols, and key reaction parameters. Quantitative data regarding the physical and chemical properties of the involved substances are summarized for clarity. A logical workflow of the synthesis process is presented through a Graphviz diagram, offering a visual representation of the experimental procedure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of dye chemistry, materials science, and process development.

Introduction

This compound, also known by its Colour Index name C.I. 59855, is a complex vat dye prized for its excellent fastness properties on cellulosic fibers.[1][2] Its molecular structure is based on the violanthrone framework, a large polycyclic aromatic hydrocarbon. The synthesis of this compound involves the chemical modification of violanthrone, a process that enhances its tinctorial properties and application range. This guide will focus on the prevalent synthetic route from violanthrone, providing a detailed technical description of the process.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the reactants and the final product is presented in the table below for easy reference and comparison.

| Property | Violanthrone | Hydroxylamine Sulfate | Vanadium Pentoxide | Concentrated Sulfuric Acid | This compound |

| Molecular Formula | C₃₄H₁₆O₂ | (NH₂OH)₂·H₂SO₄ | V₂O₅ | H₂SO₄ | C₃₄H₁₈N₂O₂ |

| Molecular Weight ( g/mol ) | 456.49 | 164.14 | 181.88 | 98.08 | 486.52[1][3] |

| CAS Number | 116-71-2 | 10039-54-0 | 1314-62-1 | 7664-93-9 | 1328-19-4[1][3] |

| Appearance | Dark blue solid | White crystalline solid | Yellow to red crystalline powder | Colorless, oily liquid | Black powder with a metallic luster[1][4] |

| Solubility | Insoluble in water | Soluble in water | Slightly soluble in water | Miscible with water | Insoluble in water and xylene, slightly soluble in pyridine[1][5] |

Synthesis of this compound from Violanthrone

The primary and commercially practiced synthesis of this compound involves the reaction of violanthrone with hydroxylamine in a concentrated sulfuric acid medium.[1][4] This reaction introduces nitrogen-containing functional groups onto the violanthrone backbone. A catalyst, such as vanadium pentoxide, is often employed to facilitate the reaction.[6]

Reaction Pathway

The overall reaction can be depicted as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on the methodology described in the patent literature, specifically Chinese patent CN103897423A.[6]

Materials:

-

Violanthrone

-

Concentrated Sulfuric Acid (98%)

-

Hydroxylamine Sulfate

-

Vanadium Pentoxide (catalyst)

-

Water

Procedure:

-

Dissolution of Violanthrone: In a suitable reaction vessel, slowly add a specific volume of concentrated sulfuric acid to a small amount of water with stirring, ensuring the temperature is controlled. To this acidic solution, gradually add the violanthrone powder while maintaining the temperature below 80°C.

-

Initial Heating: After the complete addition of violanthrone, raise the temperature of the reaction mixture to 100-110°C and hold it at this temperature for a defined period (e.g., 1 hour) to ensure complete dissolution and activation.

-

Addition of Reagents: Cool the reaction mixture to below 70°C. Subsequently, add the hydroxylamine sulfate and a catalytic amount of vanadium pentoxide to the mixture.

-

Reaction: Slowly heat the reaction mixture to a temperature range of 120-135°C and maintain it for a specified duration (e.g., 1-2 hours) to allow the reaction to proceed to completion.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to approximately 60°C. The crude this compound is then precipitated by carefully quenching the reaction mixture with water. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed thoroughly with water to remove residual acid and other water-soluble impurities. Further purification can be achieved through solvent treatment or recrystallization from a high-boiling point solvent, a common practice for vat dyes.[7]

Synthesis Workflow

The logical flow of the synthesis process, from the preparation of reactants to the final purified product, is illustrated in the following diagram.

Caption: Workflow diagram for the synthesis of this compound.

Conclusion

The synthesis of this compound from violanthrone is a well-established industrial process. The reaction, which involves the treatment of violanthrone with hydroxylamine sulfate in concentrated sulfuric acid, often with a vanadium pentoxide catalyst, yields a dye with high fastness properties. The detailed experimental protocol and workflow provided in this guide offer a clear and structured understanding of the synthesis process. This information is intended to be a valuable asset for researchers and professionals in the field of dye chemistry and related industries. Further research could focus on optimizing reaction conditions to improve yield and purity, as well as exploring more environmentally benign synthetic routes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. sdinternational.com [sdinternational.com]

- 3. chromadyes.com [chromadyes.com]

- 4. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. colorkem.com [colorkem.com]

- 6. CN103897423A - Black vat dye and preparation method thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of Vat Black 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, with the chemical formula C₃₄H₁₈N₂O₂ and a molecular weight of 486.52 g/mol , is a complex vat dye based on the violanthrone structure.[1] Its intricate polycyclic aromatic system is responsible for its deep color and high fastness properties. Due to its insolubility in common solvents, spectroscopic analysis presents significant challenges. This technical guide provides a comprehensive overview of the key spectroscopic techniques for characterizing this compound. While specific experimental data for this compound is scarce in public literature, this document outlines detailed experimental protocols and presents expected data based on the analysis of its core structure, violanthrone, and similar complex vat dyes.

Chemical and Physical Properties

This compound is a black powder with a metallic luster. It is insoluble in water and xylene, and only slightly soluble in pyridine.[1] In concentrated sulfuric acid, it dissolves to form a dark purple solution.[1]

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CAS Number | 1328-19-4 | [1] |

| Molecular Formula | C₃₄H₁₈N₂O₂ | [1] |

| Molecular Weight | 486.52 g/mol | [1] |

| Molecular Structure | Violanthrone derivative | [1] |

| Physical Appearance | Black powder with metallic luster | [1] |

| Solubility | Insoluble in water and xylene | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within the extensive π-conjugated system of this compound, which is the origin of its color.

Expected Spectroscopic Data

The UV-Vis spectrum of a black dye like this compound is expected to show broad absorption across the entire visible range (400-700 nm) due to multiple overlapping electronic transitions in its large polycyclic aromatic structure. Specific absorption maxima can be observed for its core violanthrone structure, although these may be broadened and shifted in the final dye molecule.

| Solvent | Expected λmax (nm) | Notes |

| Chloroform (monomer) | ~652 | The primary absorption peak for the monomeric form of a violanthrone derivative. |

| Chloroform (aggregate) | ~620 | A blue-shift in the absorption maximum is indicative of the formation of H-type aggregates as the concentration increases. |

| Toluene | ~674 (emission) | Transient absorption studies on violanthrone derivatives show a stimulated emission feature around this wavelength. |

| Concentrated H₂SO₄ | Broad (400-700) | In a strongly acidic solvent, the dye is protonated, leading to broad absorption across the visible spectrum, perceived as a dark purple color. |

Experimental Protocol

-

Instrumentation : A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.

-

Sample Preparation :

-

Due to its insolubility, a suitable solvent must be chosen. For qualitative analysis, a very dilute suspension in a high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be prepared.

-

Alternatively, for a clear solution, a small amount of the dye can be dissolved in concentrated sulfuric acid.

-

For studying aggregation effects, prepare a series of concentrations of a soluble violanthrone derivative in a solvent like chloroform, ranging from 10⁻⁶ M to 10⁻³ M.

-

-

Methodology :

-

Record a baseline spectrum of the chosen solvent in a quartz cuvette.

-

Record the absorption spectrum of the sample solution/suspension over the desired wavelength range.

-

For concentration-dependent studies, record the spectrum for each dilution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups present in the this compound molecule, providing structural confirmation.

Expected Spectroscopic Data

The FTIR spectrum of this compound is expected to be dominated by bands corresponding to its aromatic and carbonyl functionalities.

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1680-1640 | C=O Stretch (Ketone) | Strong |

| ~1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| Below 1500 | Fingerprint Region | Complex |

Experimental Protocol

-

Instrumentation : An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : Ensure the this compound sample is a fine, dry powder. No further preparation is typically needed for ATR-FTIR.

-

Methodology :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Process the resulting spectrum (e.g., baseline correction, ATR correction if needed).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural elucidation. However, its application to this compound is severely limited by the dye's insolubility in common deuterated solvents.

Challenges and Considerations

-

Solubility : Finding a suitable deuterated solvent that can dissolve the dye without causing degradation is the primary obstacle. Deuterated sulfuric acid (D₂SO₄) or specialized high-temperature ionic liquids may be required.

-

Signal Broadening : The large, rigid structure of this compound can lead to slow molecular tumbling in solution, resulting in broad NMR signals and loss of resolution.

-

Complex Spectrum : The large number of aromatic protons and carbons would result in a very complex spectrum, making unambiguous assignment challenging.

Hypothetical Experimental Protocol (if a suitable solvent is found)

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation :

-

Dissolve a sufficient amount of this compound in the chosen deuterated solvent (e.g., D₂SO₄). This step may require heating and sonication.

-

Filter the solution to remove any undissolved particles.

-

-

Methodology :

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and potential long relaxation times, this may require a very long acquisition time.

-

Perform 2D NMR experiments such as COSY and HSQC to aid in structural assignment.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its elemental composition.

Challenges and Considerations

The low volatility and thermal lability of this compound make it unsuitable for conventional ionization techniques like electron ionization (EI). "Soft" ionization techniques are required.

Expected Data

-

Molecular Ion Peak ([M]⁺ or [M]⁻) : A peak at m/z corresponding to the molecular weight of this compound (486.52) is expected.

-

Isotope Pattern : The presence of isotopes of carbon and other elements will result in a characteristic isotopic distribution pattern for the molecular ion peak.

-

Fragmentation : Depending on the ionization technique, some fragmentation may occur, providing structural information.

Experimental Protocol

-

Instrumentation : A mass spectrometer equipped with a soft ionization source, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

-

Sample Preparation :

-

MALDI : Co-crystallize the this compound sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

ESI : Dissolve the sample in a suitable solvent that is compatible with the ESI source, likely requiring a mixture of solvents and possibly acids or bases to promote ionization.

-

-

Methodology :

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Calibrate the instrument using a known standard in the mass range of interest.

-

Analyze the resulting spectrum for the molecular ion peak and any significant fragment ions.

-

Experimental and Logical Workflows

Caption: Spectroscopic analysis workflow for this compound.

Caption: Interrelation of spectroscopic data for structural elucidation.

References

The Solubility Profile of Vat Black 16 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, also known by its Colour Index name C.I. 65225, is a complex vat dye belonging to the indanthrone family. Its robust chemical structure imparts excellent fastness properties, making it a valuable colorant in the textile industry. However, like most vat dyes in their pigment form, this compound is characterized by its general insolubility in water and common organic solvents.[1][2][3][4] This low solubility presents challenges in various applications beyond traditional textile dyeing, such as in the formulation of inks, coatings, and advanced materials where dissolution in an organic medium is often a prerequisite.

This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document summarizes the qualitative solubility information and presents a generalized experimental protocol for the quantitative determination of the solubility of sparingly soluble dyes like this compound.

Qualitative Solubility of this compound

The solubility of this compound in its unreduced, pigment form has been qualitatively described in various technical data sheets and chemical databases. The dye is consistently reported as being insoluble in a range of common organic solvents, with slight solubility observed in a few specific polar aprotic and halogenated aromatic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Organic Solvent | Solubility |

| Acetone | Insoluble[1] |

| Chloroform | Insoluble[1] |

| Ethanol | Insoluble[1] |

| Toluene | Insoluble[1] |

| Xylene | Insoluble[2][5] |

| o-Chlorophenol | Slightly Soluble[1] |

| Pyridine | Slightly Soluble[1][2][3][5] |

It is important to note that the term "insoluble" in this context typically signifies a very low level of dissolution that may not be practical for many applications. "Slightly soluble" indicates that while some dissolution occurs, the concentration of the dissolved dye is likely to be low.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of a sparingly soluble dye such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound dye powder

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2. Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound powder to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation. ii. Tightly seal the container to prevent solvent evaporation. iii. Place the container in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C). iv. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.

b. Sample Collection and Preparation: i. After the equilibration period, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at a low speed to aid in sedimentation. ii. Carefully withdraw a known volume of the supernatant using a syringe. iii. Immediately filter the collected supernatant through a syringe filter to remove any remaining suspended particles. This step is critical to ensure that only the dissolved dye is measured. iv. Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor must be accurately recorded.

c. Concentration Measurement: i. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. ii. Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. iii. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. iv. Determine the concentration of the diluted sample from the calibration curve.

d. Calculation of Solubility: i. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. ii. Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

3. Considerations:

-

Solvent Selection: Based on the qualitative data, o-chlorophenol and pyridine are the most promising candidates for measurable solubility.

-

Temperature Control: The solubility of solids in liquids is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is essential.

-

Equilibration Time: The time required to reach saturation can vary depending on the dye, solvent, and temperature. It is advisable to test multiple time points to confirm that equilibrium has been achieved.

-

Analytical Method: While UV-Vis spectrophotometry is a common and accessible method, other techniques such as High-Performance Liquid Chromatography (HPLC) can also be used for more complex mixtures or when higher sensitivity is required.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical steps involved in assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Unraveling the Degradation of Vat Black 16: A Technical Guide to Pathways and Byproducts

For Immediate Release

This technical guide provides a comprehensive overview of the degradation pathways and potential byproducts of C.I. Vat Black 16 (C.I. 59855; CAS No. 1328-19-4), a complex violanthrone-based dye. Aimed at researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the degradation of this resilient dye, outlines key experimental methodologies, and visualizes the intricate processes involved.

This compound, with the chemical formula C₃₄H₁₈N₂O₂, is a polycyclic aromatic compound known for its stability and insolubility in water, making it highly resistant to degradation.[1][2] Understanding its breakdown is crucial for environmental remediation and toxicological assessment. While specific literature on this compound degradation is limited, this guide draws upon established principles of vat dye degradation and data from structurally similar compounds to provide a robust framework for analysis.

Core Degradation Methodologies

The degradation of recalcitrant dyes like this compound is primarily achieved through three main approaches: Advanced Oxidation Processes (AOPs), biodegradation, and photocatalysis.

Advanced Oxidation Processes (AOPs) are highly effective in breaking down complex organic molecules.[3] These processes generate powerful hydroxyl radicals (•OH) that non-selectively attack the chromophoric structure of the dye, leading to its decolorization and eventual mineralization into simpler, less harmful substances such as carbon dioxide and water.[3] Common AOPs include ozonation and Fenton-like reactions.

Biodegradation utilizes microorganisms to break down the dye molecule. This can occur under both anaerobic and aerobic conditions, often in sequential systems. While vat dyes are generally resistant to conventional biological treatments, specialized microbial consortia can be adapted to cleave the aromatic rings and utilize the dye as a carbon or nitrogen source.[4]

Photocatalysis involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates reactive oxygen species that degrade the dye.[5][6] This method has shown promise for the degradation of various textile dyes.

Potential Degradation Pathways and Byproducts

The degradation of this compound is expected to proceed through the cleavage of its complex polycyclic aromatic structure. The initial attack by oxidizing species likely targets the quinone and aromatic ring systems, leading to the formation of smaller, more polar intermediates. These intermediates may include hydroxylated and carboxylated aromatic compounds. Further degradation would lead to the opening of the aromatic rings, generating aliphatic acids and aldehydes, which can ultimately be mineralized to CO₂ and H₂O. Due to the presence of nitrogen in the molecule, nitrogenous byproducts, potentially including aromatic amines, may also be formed, which are of toxicological concern.

Quantitative Data on Vat Dye Degradation

| Treatment Method | Dye | Catalyst/Microorganism | Key Parameters | Degradation Efficiency (%) | Reference |

| Photocatalysis | Vat Red R1 | Cu-Ni/TiO₂ | Visible Light, pH 7, 1 hr | 99.20 | [5] |

| Photocatalysis | Vat Red R1 | Cu-Ni/ZnO | UV Light, pH 7, 1 hr | 76 | [5] |

| Biodegradation | Vat Blue 4 | Pseudomonas aeruginosa WYT | 35°C, pH 7 | 97 | [4] |

| Ozonation | Reactive Black 5 | - | 20.5 mg/L O₃ | >90 (Color Removal) | [7] |

Experimental Protocols

A systematic approach is essential for studying the degradation of this compound. The following outlines a general experimental protocol for a photocatalytic degradation study.

1. Materials and Reagents:

-

This compound dye

-

Photocatalyst (e.g., TiO₂ P25)

-

Deionized water

-

pH adjustment solutions (e.g., HCl, NaOH)

-

High-performance liquid chromatography (HPLC) grade solvents (e.g., acetonitrile, methanol)

2. Experimental Setup:

-

Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

-

Magnetic stirrer

-

pH meter

-

Centrifuge

-

Analytical instrumentation: UV-Vis spectrophotometer, HPLC with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS), Total Organic Carbon (TOC) analyzer.

3. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent or as a fine dispersion in water.

-

In the photoreactor, add a known volume of the dye solution and adjust the pH to the desired value.

-

Add the photocatalyst at a specific concentration (e.g., 1 g/L).

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

Turn on the light source to initiate the photocatalytic reaction.

-

Withdraw samples at regular time intervals.

-

Immediately centrifuge or filter the samples to remove the catalyst.

4. Analysis:

-

Decolorization: Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

-

Degradation of Parent Compound: Analyze the concentration of this compound using HPLC-DAD.

-

Identification of Byproducts: Use HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate degradation products.

-

Mineralization: Measure the TOC of the samples to determine the extent of conversion to CO₂ and H₂O.

Visualizing Degradation Pathways and Workflows

To better illustrate the complex processes involved in this compound degradation, the following diagrams have been generated using Graphviz.

Caption: General degradation pathway of vat dyes like this compound.

Caption: Workflow for a typical photocatalytic degradation study of this compound.

Conclusion

The degradation of this compound presents a significant challenge due to its inherent stability. However, advanced techniques such as AOPs, biodegradation, and photocatalysis offer promising routes for its breakdown. Further research is imperative to elucidate the specific degradation pathways and identify the resulting byproducts to fully assess the environmental impact and toxicological risks associated with this widely used dye. The methodologies and frameworks presented in this guide provide a solid foundation for future investigations in this critical area.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chromadyes.com [chromadyes.com]

- 3. benchchem.com [benchchem.com]

- 4. pjoes.com [pjoes.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Photocatalytic degradation of Vat Green 03 textile dye, using the Ferrihydrite-Modified Diatomite with TiO2 /UV process. – Oriental Journal of Chemistry [orientjchem.org]

- 7. Ozonation of an azo dye C.I. Remazol Black 5 and toxicological assessment of its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrochemical Landscape of Vat Black 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, a complex violanthrone derivative, is a high-performance vat dye prized for its exceptional fastness properties in the textile industry. Beyond its traditional application, the rich redox chemistry inherent in its polycyclic quinonoid structure presents a compelling subject for electrochemical investigation. Understanding the electrochemical properties of this compound is crucial for optimizing its application in dyeing processes, exploring its potential in novel fields such as organic electronics and sensing, and assessing its environmental impact and degradation pathways. This technical guide provides an in-depth overview of the core electrochemical characteristics of this compound, drawing upon foundational principles of vat dye electrochemistry and data from closely related violanthrone compounds. Due to a lack of specific electrochemical data for this compound in published literature, this guide utilizes analogous data from violanthrone and anthraquinone derivatives to project its likely behavior, offering a robust theoretical and practical framework for researchers.

Core Electrochemical Principles of Vat Dyes

The defining characteristic of vat dyes is their application in a reduced, water-soluble "leuco" form, which is subsequently oxidized to the insoluble pigment within the substrate.[1][2][3] This reversible redox transformation is the cornerstone of their electrochemical behavior.

The fundamental process can be summarized as:

Dye (insoluble) + 2e⁻ + 2H⁺ ⇌ Leuco-dye (soluble)

This reduction of the quinone functionalities in the dye molecule can be achieved chemically, traditionally with agents like sodium dithionite, or electrochemically.[4][5][6] Electrochemical methods offer a greener alternative by minimizing chemical waste.[7][8] The reduction can occur directly at an electrode surface or indirectly through a dissolved redox mediator.[7][9]

Projected Electrochemical Properties of this compound

This compound belongs to the violanthrone class of dyes.[7] Studies on violanthrone derivatives, which share the same core polycyclic aromatic hydrocarbon structure, provide the most relevant insights into the expected electrochemical behavior of this compound. Research on the electrochemical oxidation of 16,17-dihydroxyviolanthrone has demonstrated a reversible two-electron process.[10][11][12] This suggests that this compound likely undergoes a similar multi-electron transfer.

Anthraquinone-based dyes, which are also vat dyes, are known to exhibit a reversible two-electron, two-proton transfer for their quinone/hydroquinone redox couple.[9][13] This further supports the expectation of a similar mechanism for the quinone moieties present in the this compound structure.

Quantitative Data from Analogous Violanthrone Compound

The following table summarizes electrochemical data obtained from cyclic voltammetry of a violanthrone derivative, which can be considered a proxy for the behavior of this compound. The data is based on the electrochemical synthesis of violanthrone-16,17-quinone.[11][12]

| Parameter | Value (vs. Ferrocenium/Ferrocene) | Description |

| Oxidative Wave Potential | -0.15 V | The potential at which the violanthrone derivative begins to be oxidized. |

| Reductive Wave Potential | -1.0 V | The potential at which the oxidized species is reduced back to the original molecule. |

| Electron Transfer | 2-electron process | Bulk electrolysis confirmed the transfer of two electrons per molecule during both oxidation and reduction. |

| Reversibility | Quasi-reversible | The cyclic voltammograms showed evidence of a quasi-reversible electrochemical process. |

Disclaimer: This data is for a violanthrone derivative and should be used as a guideline for the expected electrochemical behavior of this compound. Experimental verification is required for precise values.

Experimental Protocols

A detailed methodology for investigating the electrochemical properties of this compound using cyclic voltammetry is provided below. This protocol is a generalized procedure based on standard practices for the analysis of organic dyes.[14][15][16]

Cyclic Voltammetry (CV) Analysis of this compound

Objective: To determine the redox potentials and electron transfer characteristics of this compound.

Materials and Reagents:

-

This compound sample

-

Anhydrous, high-purity solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆))

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or foil

-

Electrochemical cell

-

Potentiostat/Galvanostat system

-

Polishing materials for GCE (e.g., alumina slurries)

-

Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the chosen solvent.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM). Due to the low solubility of vat dyes, sonication may be required.

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M).

-

-

Electrochemical Cell Assembly:

-

Add a known volume of the electrolyte solution to the electrochemical cell.

-

Assemble the three-electrode system: immerse the working, reference, and counter electrodes in the solution.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Perform a background scan in the electrolyte solution to ensure there are no interfering peaks.

-

Add a known volume of the this compound stock solution to the cell.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no faradaic reaction is expected.

-

Vertex Potential 1 & 2: Define the potential window to be scanned. A wide window (e.g., +1.5 V to -1.5 V) is often used for initial exploratory scans.

-

Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary it in subsequent experiments to study the kinetics.

-

-

Run the cyclic voltammetry experiment and record the voltammogram (current vs. potential).

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the voltammogram.

-

Determine the formal reduction potential (E°') as the midpoint of the anodic and cathodic peak potentials.

-

Analyze the effect of scan rate on the peak currents and peak separation to assess the reversibility and kinetics of the redox process.

-

Visualizations

Logical Workflow for Electrochemical Analysis

Caption: Workflow for the electrochemical analysis of this compound.

Signaling Pathway of Vat Dye Redox Transformation

Caption: Redox transformation pathway of a vat dye like this compound.

Conclusion

While direct electrochemical data for this compound remains to be published, a strong theoretical framework based on its violanthrone structure and the well-established behavior of related vat dyes allows for a robust projection of its electrochemical properties. The core of its electrochemistry lies in a reversible multi-electron reduction of its quinone moieties to a soluble leuco form. The provided experimental protocol for cyclic voltammetry offers a clear path for researchers to empirically determine the specific redox potentials, electron transfer kinetics, and other crucial electrochemical parameters of this compound. Such investigations are not only fundamental to optimizing its industrial applications but also to unlocking its potential in emerging technological fields.

References

- 1. sdinternational.com [sdinternational.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Vat dye - Wikipedia [en.wikipedia.org]

- 4. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. ifatcc.org [ifatcc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06519F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. irjet.net [irjet.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Environmental Impact Assessment of Vat Black 16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Black 16 (C.I. 65225) is a complex anthraquinone dye valued for its excellent fastness properties in the textile industry. However, the very stability that makes it desirable also raises significant environmental concerns regarding its persistence, potential toxicity, and ultimate fate in ecosystems. This technical guide provides a comprehensive overview of the environmental impact assessment of this compound. Due to a notable lack of publicly available, specific quantitative ecotoxicity and biodegradability data for this compound, this document focuses on the general environmental behavior of anthraquinone dyes as a class, outlines the standardized experimental protocols for generating such data, and presents the known toxicological profile of this compound from available safety data.

Introduction

Anthraquinone dyes, including this compound, represent a significant class of synthetic colorants used globally.[1] Their fused aromatic ring structure is responsible for their vibrant colors and high stability against light, chemical, and microbial degradation.[1][2] This inherent resistance to breakdown means they can persist in the environment, leading to potential long-term impacts on aquatic and terrestrial ecosystems.[2][3] Understanding the environmental fate and toxicity of these compounds is crucial for risk assessment and the development of effective wastewater treatment and remediation strategies.

Physicochemical Properties and Environmental Fate

Table 1: Summary of General Environmental Fate of Anthraquinone Dyes

| Process | General Observations for Anthraquinone Dyes | Implications for this compound |

| Biodegradation | Generally resistant to aerobic biodegradation due to their complex, stable aromatic structure. Some specialized microorganisms, like white-rot fungi, have shown the ability to degrade them enzymatically.[1] | Likely to be persistent in conventional aerobic wastewater treatment systems. Complete mineralization is expected to be a slow process. |

| Photodegradation | Can undergo photodegradation in aquatic environments when exposed to sunlight, often involving the generation of reactive oxygen species.[1] | May slowly degrade in sunlit surface waters, but the degradation products may themselves be of environmental concern. |

| Bioaccumulation | The potential for bioaccumulation depends on the specific Kow of the compound. While data for this compound is unavailable, its chemical structure suggests a potential for partitioning into organic matter and sediments. | Could potentially accumulate in aquatic organisms and persist in sediments if not effectively removed from effluents. |

Ecotoxicity Profile

Specific, quantitative ecotoxicity data (e.g., LC50, EC50) for this compound on standard indicator organisms such as fish, Daphnia magna, and algae are not available in published literature or safety data sheets.[4]

Toxicological Information from Safety Data Sheets

A Safety Data Sheet (SDS) for this compound provides the following general toxicological information:

-

Acute Effects: May be harmful by inhalation, ingestion, or skin absorption. It can cause eye and skin irritation, and is irritating to mucous membranes and the upper respiratory tract.[4]

-

LD50/LC50: Unlisted.[4]

-

Carcinogenicity: Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[4]

-

Mutagenicity: Mutagenicity data has been reported, though specifics are not provided in the SDS.[4]

The lack of specific ecotoxicity data highlights a significant knowledge gap in the environmental risk assessment of this compound.

Experimental Protocols for Environmental Impact Assessment

To address the data gaps for this compound, standardized testing according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), would be required. These protocols ensure data quality and comparability.

Biodegradability Testing

Table 2: Standard OECD Protocols for Biodegradability Testing

| OECD Test Guideline | Test Name | Principle |

| OECD 301 | Ready Biodegradability | A series of six methods that screen for ready biodegradability in an aerobic aqueous medium. Measurement of CO2 evolution or O2 consumption. |

| OECD 302 | Inherent Biodegradability | Methods to assess inherent biodegradability, where a prolonged exposure of the test substance to microorganisms is allowed. |

| OECD 311 | Anaerobic Biodegradability of Organic Compounds in Digested Sludge | Measures the gas production from the anaerobic degradation of the test substance. |

Ecotoxicity Testing

Table 3: Standard OECD Protocols for Aquatic Ecotoxicity Testing

| OECD Test Guideline | Test Name | Organism | Endpoint |

| OECD 203 | Fish, Acute Toxicity Test | e.g., Rainbow trout (Oncorhynchus mykiss) | LC50 (Lethal Concentration for 50% of the population) over 96 hours. |

| OECD 202 | Daphnia sp. Acute Immobilisation Test | Daphnia magna | EC50 (Effective Concentration for 50% immobilization) over 48 hours. |

| OECD 201 | Freshwater Alga and Cyanobacteria, Growth Inhibition Test | e.g., Pseudokirchneriella subcapitata | EC50 (Effective Concentration for 50% growth inhibition) over 72 hours. |

Visualizations

Generalized Degradation Pathway

The following diagram illustrates a generalized pathway for the microbial degradation of anthraquinone dyes, a process to which this compound would likely be subjected, albeit slowly.

Caption: Generalized microbial degradation pathway of anthraquinone vat dyes.

Experimental Workflow for Aquatic Toxicity Testing

This diagram outlines a typical workflow for conducting an acute aquatic toxicity test, such as the OECD 203 fish toxicity test.

Caption: Standard workflow for an acute aquatic toxicity test (e.g., OECD 203).

Conclusion and Recommendations

The environmental impact assessment of this compound is severely hampered by the lack of specific, publicly available data on its ecotoxicity and biodegradability. Based on its classification as an anthraquinone dye, it is reasonable to infer a high degree of persistence in the environment and a potential for chronic toxicity if released in significant quantities.

Recommendations for future research include:

-

Generation of Baseline Data: Conduct standardized OECD tests to determine the ready biodegradability and acute aquatic toxicity of this compound.

-

Physicochemical Characterization: Measure key properties like water solubility and Kow to better predict its environmental partitioning and bioaccumulation potential.

-

Chronic Toxicity Studies: Investigate the long-term effects of low-level exposure on sensitive aquatic organisms.

-

Identification of Degradation Products: Analyze the intermediates formed during any observed biodegradation or photodegradation to assess their own potential toxicity.

This information is critical for conducting a thorough risk assessment and for guiding the development of appropriate environmental management practices for industries utilizing this dye.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Vat Black 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, also known as C.I. 59855, is a violanthrone-based vat dye widely used in the textile industry for its excellent fastness properties. Accurate quantification of this dye is crucial for quality control of dye products, analysis of dyed textiles, and in environmental monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The methodologies described are based on established analytical principles for vat dyes and similar chemical structures and should be validated in-house for specific applications.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for separating and quantifying this compound, even in complex mixtures.

-

UV-Visible Spectrophotometry: A simpler, more rapid method suitable for the quantification of the dye in solutions with minimal interfering substances.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the accurate and precise quantification of this compound, offering excellent separation from potential impurities and degradation products.

Experimental Protocol

1. Instrumentation:

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dimethylformamide (DMF)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

0.45 µm syringe filters

3. Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMF.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Preparation (from textile):

-

Accurately weigh approximately 100 mg of the dyed textile sample.

-

Extract the dye using a suitable solvent mixture. A reported effective solvent is a mixture of pyridine, ammonium hydroxide, and water.

-

Concentrate the extract and redissolve in a known volume of DMF.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

4. Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis scan (typically in the range of 550-650 nm for black dyes)[1] |

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the amount of this compound in the original sample based on the sample weight and dilution factors.

Method Validation Parameters (Typical Values)

The following table summarizes typical validation parameters for HPLC analysis of similar dyes.[1]

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow

References

Application Note: Quantitative Analysis of Vat Black 16 Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Vat Black 16. This compound is a water-insoluble dye, which presents a significant challenge for liquid chromatography analysis.[1][2] The protocol detailed herein overcomes this by employing a reductive solubilization step to convert the dye into its water-soluble leuco form prior to analysis.[1][2][3] This method is designed for researchers, scientists, and quality control professionals requiring a reliable analytical procedure for this dye. The protocol utilizes a reversed-phase C18 column with a gradient elution and UV-Vis detection.

Introduction

This compound, also known as C.I. 59855, is a complex violanthrone dye characterized by its excellent fastness properties, making it suitable for dyeing cellulosic fibers like cotton.[1][4] Its molecular formula is C₃₄H₁₈N₂O₂ with a molecular weight of 486.52 g/mol . A key characteristic of this compound, and vat dyes in general, is its insolubility in water and most common organic solvents.[4][5][6] For analytical techniques such as HPLC, the dye must be converted into its soluble, reduced (leuco) form.[2] This is typically achieved using a strong reducing agent, such as sodium dithionite, in an alkaline solution.[1][2] The resulting leuco form is water-soluble and can be analyzed using reversed-phase HPLC. This application note provides a detailed, step-by-step protocol for this analysis.

Experimental Protocols

Due to the limited availability of specific published HPLC methods for this compound, the following protocol is a proposed method based on established principles for the analysis of vat dyes.

Sample Preparation: Reduction of this compound

This crucial step converts the insoluble this compound into its soluble leuco form. All preparations should be performed under an inert atmosphere (e.g., nitrogen) to prevent premature re-oxidation.

Reagents:

-

This compound standard or sample

-

Sodium Dithionite (Na₂S₂O₄)

-

Sodium Hydroxide (NaOH), 0.1 M

-

Acetonitrile (HPLC grade)

-

Deionized Water (HPLC grade)

-

Nitrogen gas

Procedure:

-

Accurately weigh approximately 10 mg of the this compound sample into a 25 mL volumetric flask.

-

Add 10 mL of 0.1 M Sodium Hydroxide solution.

-

Add approximately 100 mg of Sodium Dithionite to the flask.

-

Immediately purge the flask with nitrogen gas for 2-3 minutes to create an inert atmosphere.

-

Seal the flask and sonicate for 20 minutes, or until the dye fully dissolves, indicated by a color change to the leuco form (typically a reddish-blue or reddish-brown).[1][4]

-

Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter into HPLC vials immediately before analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions: The proposed conditions are summarized in Table 1. A gradient elution is recommended to ensure adequate separation of the main component from any impurities.

Data Presentation

Table 1: Proposed HPLC Method Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 9.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 30% B; 20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 254 nm and 450 nm (or λmax of leuco form) |

| Injection Volume | 20 µL |

Note: The mobile phase should be freshly prepared and degassed. A small amount of sodium dithionite (~10 mM) can be added to Mobile Phase A to maintain the reduced state of the dye during chromatography, though this may affect column longevity.

Table 2: Illustrative Quantitative Data for this compound Calibration

The following table presents hypothetical data for a five-point calibration curve to demonstrate the expected output from the analysis.

| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) | Peak Height (mAU) |

| 5.0 | 12.52 | 150,234 | 12,567 |

| 10.0 | 12.51 | 305,112 | 25,345 |

| 25.0 | 12.53 | 752,987 | 62,980 |

| 50.0 | 12.51 | 1,510,456 | 125,880 |

| 100.0 | 12.52 | 3,025,789 | 251,995 |

Visualized Workflow

The logical workflow for the analysis of this compound is depicted below.

Caption: Experimental workflow for the HPLC analysis of this compound.

References

- 1. facultyweb.kennesaw.edu [facultyweb.kennesaw.edu]

- 2. Vat dye - Wikipedia [en.wikipedia.org]

- 3. akikdyechem.com [akikdyechem.com]

- 4. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]

- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 6. US5772696A - Process for purification of water soluble dyes via water insoluble metal salt intermediate - Google Patents [patents.google.com]

Application Note: Spectrophotometric Determination of Vat Black 16 Concentration

Abstract

This application note details a method for the quantitative determination of Vat Black 16 concentration in a pyridine-based solution using UV-Vis spectrophotometry. This compound, a water-insoluble vat dye, is slightly soluble in pyridine, which allows for the preparation of solutions suitable for spectrophotometric analysis.[1] This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The protocol provided herein is intended for researchers, scientists, and professionals in the fields of textile chemistry, quality control, and drug development who require a reliable method for quantifying this compound.

Introduction

This compound (C.I. 59855) is a complex organic dye with the chemical formula C₃₄H₁₈N₂O₂ and a molecular weight of 486.52 g/mol .[1] It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and vinylon due to its excellent fastness properties.[1] Accurate determination of its concentration is crucial for quality control in dye manufacturing, process optimization in dyeing applications, and for research purposes.

Due to its insolubility in water, standard aqueous spectrophotometric methods are not applicable.[1] However, this compound exhibits slight solubility in pyridine, making it a suitable solvent for creating solutions for analysis.[1] This application note provides a detailed protocol for the preparation of this compound standards in pyridine and the subsequent measurement of their absorbance to construct a calibration curve for the determination of unknown concentrations.

Principle of the Method

The quantitative determination of this compound is based on the Beer-Lambert Law, which is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity of the analyte at a specific wavelength (L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (mol L⁻¹)

By measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), a calibration curve of absorbance versus concentration can be plotted. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve.

Experimental Protocol

1. Materials and Reagents

-

This compound (analytical standard)

-

Pyridine (analytical grade)

-

Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

Cuvettes (quartz or glass, 1 cm path length)

-

UV-Vis Spectrophotometer

2. Preparation of Stock Solution

-

Accurately weigh approximately 10 mg of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of pyridine to the flask.

-

Sonicate the mixture for 15-20 minutes or until the dye is completely dissolved.

-

Allow the solution to return to room temperature.

-

Add pyridine to the flask up to the calibration mark.

-